molecular formula C9H8O5 B1213049 3,4-Methylenedioxymandelic acid CAS No. 27738-46-1

3,4-Methylenedioxymandelic acid

Cat. No.: B1213049
CAS No.: 27738-46-1
M. Wt: 196.16 g/mol
InChI Key: CLUJFRCEPFNVHW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,4-Methylenedioxymandelic acid is a metabolite . More research is needed to identify the specific molecular targets and their roles.

Mode of Action

It is known to be a metabolite

Biochemical Pathways

As a metabolite, it is likely involved in metabolic processes . .

Pharmacokinetics

As a metabolite, it is produced during metabolism

Result of Action

As a metabolite, it is involved in metabolic processes

Biochemical Analysis

Biochemical Properties

3,4-Methylenedioxymandelic acid plays a significant role in biochemical reactions as a metabolite. It interacts with various enzymes and proteins, including those involved in metabolic pathways. For instance, it is known to interact with enzymes that facilitate its conversion into other metabolites . The nature of these interactions often involves the donation of a hydron to an acceptor, classifying it as a Bronsted acid .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the transcriptome and proteome of yeast cells under controlled conditions . This compound can alter the flux of metabolic pathways, thereby affecting the overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions are crucial for its role in metabolic control and cellular regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, in vitro studies have demonstrated that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression . In vivo studies further support these findings, highlighting its potential for long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution can influence its overall activity and function within the cell .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is essential for its involvement in various biochemical processes and cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxymandelic acid can be synthesized by reacting 1,2-methylenedioxybenzene with glyoxylic acid in the presence of a strong acid . The reaction is typically conducted in an aprotic organic solvent, with the addition of organic acids to facilitate the process . Another method involves using methyl dichloroacetate as a raw material, which reacts with sodium hydroxide or potassium hydroxide under microwave radiation to produce glyoxylic acid. This glyoxylic acid then reacts with 1,2-methylenedioxybenzene under microwave radiation to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with optimization for large-scale production. The use of microwave radiation and strong acids in an aprotic solvent system is common in industrial settings to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Methylenedioxymandelic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The methylenedioxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in substituted aromatic compounds.

Comparison with Similar Compounds

    Mandelic Acid: The parent compound, differing by the absence of the methylenedioxy group.

    3,4-Methylenedioxyphenylacetic Acid: Similar structure but with an acetic acid group instead of a mandelic acid group.

    Piperonal: Contains the methylenedioxy group but lacks the carboxylic acid functionality.

Uniqueness: 3,4-Methylenedioxymandelic acid is unique due to its combination of the methylenedioxy group and the mandelic acid structure, which imparts distinct chemical reactivity and biological roles .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUJFRCEPFNVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950431
Record name (2H-1,3-Benzodioxol-5-yl)(hydroxy)acetic acid
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27738-46-1
Record name 3′,4′-Methylenedioxymandelic acid
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Record name 3,4-(Methylenedioxy)mandelic acid
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Record name (2H-1,3-Benzodioxol-5-yl)(hydroxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-hydroxy-1,3-benzodioxole-5-acetic acid
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Record name 3,4-(METHYLENEDIOXY)MANDELIC ACID
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Synthesis routes and methods I

Procedure details

If, instead of glyoxylic acid monohydrate, an equivalent amount of 50% strength aqueous glyoxylic acid is employed and the mixture is stirred for 6 hours instead of 3.5 hours, 8.58 g of bis-3,4-methylenedioxyphenylacetic acid are obtained from the toluene phase and 73.4 g of 3,4-methylenedioxymandelic acid, corresponding to a yield of 76.3% of theory, relative to 1,2-methylenedioxybenzene employed, are obtained from the aqueous phase.
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Synthesis routes and methods II

Procedure details

42.4g (1 mol) of lithium chloride and 140.3 g (2.5 mol) of potassium hydroxide were dissolved in 500 ml of ice water, and then, 10 g of a 90% trioctylmethylammonium chloride aqueous solution was added thereto. A solution prepared by dissolving 75 g (0.5 mol) of piperonal and bromoform (containing 13 v/v % ethanol, about 0.63 mol) in 500 ml of dioxane was dropwise added to the solution at a temperature of at most 5° C., and then, the mixture was stirred at the same temperature for 24 hours. The reaction mixture was adjusted to pH 1.5 with 130 ml of 6N hydrochloric acid and extracted with 500 ml of ethyl acetate. 500 ml of water was added to the organic layer, adjusted to pH 8.0 with potassium carbonate powder, and the aqueous layer was separated. 130 ml of 6N hydrochloric acid was added to the aqueous layer to adjust pH 1.5 and then extracted with 500 ml of ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. A crystalline residue was collected by filtration, washed with methylene chloride and diethyl ether and dried under reduced pressure to obtain 55.5 g (yield: 57%) of the above identified compound as the slightly yellow powder.
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Synthesis routes and methods III

Procedure details

Addition reaction step in which 1,2-methylenedioxy-benzene and glyoxylic acid are reacted in the presence of a strong acid to form 3,4-methylenedioxymandelic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic route to produce 3,4-Methylenedioxymandelic acid?

A1: this compound (DMA) can be synthesized through a reaction between glyoxylic acid and 1,2-methylenedioxybenzene []. This reaction is typically catalyzed by sulfuric acid and requires optimization of parameters such as temperature, sulfuric acid concentration, feeding ratio of reactants, and reaction time to maximize yield and selectivity [].

Q2: How is this compound structurally characterized?

A2: While the provided abstracts do not delve into specific spectroscopic data, they mention that the purified this compound was characterized using melting range, elemental analysis, HNMR, and IR spectra []. This indicates that these techniques were employed to confirm its structure and purity.

Q3: What is the significance of this compound in organic synthesis?

A3: this compound serves as a crucial intermediate in the synthesis of piperonal [, , ]. Piperonal, also known as heliotropin, is a valuable fragrance compound used in various industries.

Q4: Can you describe the role of this compound in piperonal synthesis?

A4: this compound undergoes oxidative decarboxylation to produce piperonal [, ]. This reaction can be achieved using dilute nitric acid as the oxidizing agent, with sodium nitrite as an initiator and sulfuric acid as a catalyst []. Alternatively, a more environmentally friendly approach utilizes oxygen to partially substitute nitric acid, with nitric acid acting as a catalyst in this process [].

Q5: Has this compound been investigated for enantioselective separations?

A5: Yes, this compound, along with other mandelic acids, has been successfully resolved using a chiral stationary phase (CSP) based on 1,2,3-triazolo-linked quinine tert-butyl carbamate []. This CSP demonstrates high enantioselectivity for these compounds, enabling efficient separation of their enantiomers [].

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